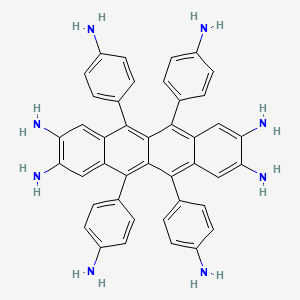![molecular formula C16H24N2S B14193319 [4-(4-Propylcyclohexyl)phenyl]thiourea CAS No. 832098-99-4](/img/structure/B14193319.png)
[4-(4-Propylcyclohexyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Propylcyclohexyl)phenyl]thiourea is an organosulfur compound with the molecular formula C16H24N2S It is a derivative of thiourea, characterized by the presence of a propylcyclohexyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Propylcyclohexyl)phenyl]thiourea typically involves the reaction of 4-(4-propylcyclohexyl)aniline with thiophosgene or ammonium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Propylcyclohexyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, electrophiles; reactions are conducted in polar solvents such as acetonitrile or dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thioureas
Applications De Recherche Scientifique
[4-(4-Propylcyclohexyl)phenyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Mécanisme D'action
The mechanism of action of [4-(4-Propylcyclohexyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. It can also interact with cellular membranes, altering their permeability and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(4-Propylcyclohexyl)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
[4-(4-Propylcyclohexyl)phenyl]isothiocyanate: Contains an isothiocyanate group instead of thiourea.
[4-(4-Propylcyclohexyl)phenyl]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
[4-(4-Propylcyclohexyl)phenyl]thiourea is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the thiourea group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
832098-99-4 |
|---|---|
Formule moléculaire |
C16H24N2S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
[4-(4-propylcyclohexyl)phenyl]thiourea |
InChI |
InChI=1S/C16H24N2S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)18-16(17)19/h8-13H,2-7H2,1H3,(H3,17,18,19) |
Clé InChI |
AEDYWOOWEQKUJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[Ethane-1,2-diyldi(2,1-phenylene)]bis(2-ethoxybenzamide)](/img/structure/B14193246.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![2-[4-[3-[4-(4-fluorobenzoyl)phenoxy]propoxy]indol-1-yl]acetic Acid](/img/structure/B14193259.png)
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)



methanone](/img/structure/B14193307.png)




![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
